![molecular formula C17H14N2O7S2 B14713600 4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 14943-60-3](/img/structure/B14713600.png)
4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazine functional group attached to a carbonyl group. The compound’s structure includes a naphthalene ring system, which is further functionalized with sulfonic acid groups, enhancing its solubility and reactivity.
准备方法
The synthesis of 4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves the condensation of 3-methylphenylhydrazine with an appropriate naphthalene derivative. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the hydrazone linkage. Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation under controlled conditions to ensure high yield and purity .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazone group back to the corresponding hydrazine derivative.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of sulfonate esters or amides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
科学研究应用
4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The hydrazone group can form reversible covalent bonds with target proteins, affecting their function. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with biological molecules .
相似化合物的比较
Similar compounds include other hydrazone derivatives and naphthalene-based sulfonic acids. Compared to these compounds, 4-[2-(3-Methylphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid is unique due to its specific substitution pattern and the presence of both hydrazone and sulfonic acid functional groups.
属性
CAS 编号 |
14943-60-3 |
|---|---|
分子式 |
C17H14N2O7S2 |
分子量 |
422.4 g/mol |
IUPAC 名称 |
3-hydroxy-4-[(3-methylphenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C17H14N2O7S2/c1-10-3-2-4-12(7-10)18-19-16-14-6-5-13(27(21,22)23)8-11(14)9-15(17(16)20)28(24,25)26/h2-9,20H,1H3,(H,21,22,23)(H,24,25,26) |
InChI 键 |
BZKFCMIDYFZFLP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
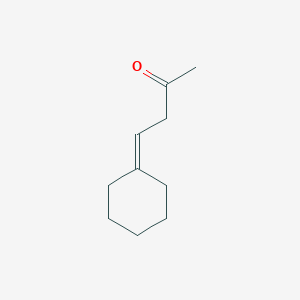
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)

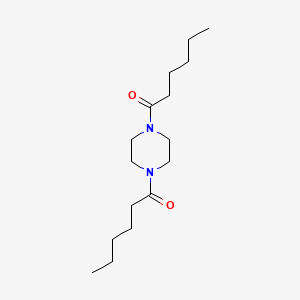
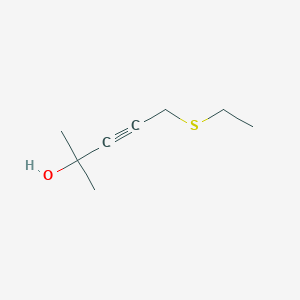
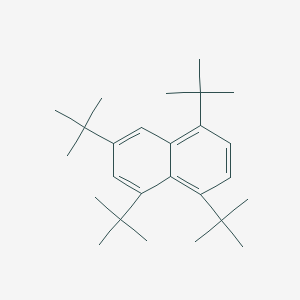
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
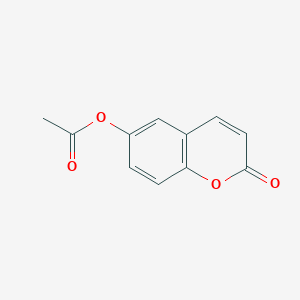
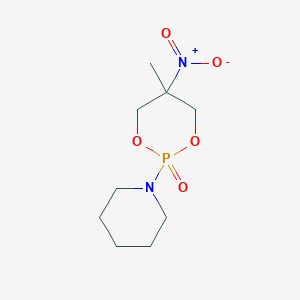

![2-[(Tributylstannyl)sulfanyl]ethan-1-ol](/img/structure/B14713589.png)

